4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl]-2-fluoro-N-(trideuteriomethyl)benzamide
Beschreibung
The compound 4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl]-2-fluoro-N-(trideuteriomethyl)benzamide is a structurally complex molecule featuring an imidazolidinone core (5,5-dimethyl-2,4-dioxoimidazolidin-1-yl) substituted with a 4-cyano-3-(trifluoromethyl)phenyl group. The benzamide moiety includes a 2-fluoro substituent and a trideuteriomethyl (N-CD₃) group.
Eigenschaften
Molekularformel |
C21H16F4N4O3 |
|---|---|
Molekulargewicht |
451.4 g/mol |
IUPAC-Name |
4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl]-2-fluoro-N-(trideuteriomethyl)benzamide |
InChI |
InChI=1S/C21H16F4N4O3/c1-20(2)18(31)28(12-5-4-11(10-26)15(8-12)21(23,24)25)19(32)29(20)13-6-7-14(16(22)9-13)17(30)27-3/h4-9H,1-3H3,(H,27,30)/i3D3 |
InChI-Schlüssel |
BPEQXCBJXGZMSB-HPRDVNIFSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])NC(=O)C1=C(C=C(C=C1)N2C(=O)N(C(=O)C2(C)C)C3=CC(=C(C=C3)C#N)C(F)(F)F)F |
Kanonische SMILES |
CC1(C(=O)N(C(=O)N1C2=CC(=C(C=C2)C(=O)NC)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl]-2-fluoro-N-(trideuteriomethyl)benzamide involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Imidazolidinone Core: This involves the reaction of a suitable diamine with a diketone under acidic or basic conditions to form the imidazolidinone ring.
Introduction of the Cyano and Trifluoromethyl Groups: These groups are typically introduced via nucleophilic substitution reactions using appropriate reagents such as cyanide salts and trifluoromethylating agents.
Fluorination and Benzamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl]-2-fluoro-N-(trideuteriomethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl]-2-fluoro-N-(trideuteriomethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets are subject to ongoing research and may vary depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogs with Benzamide Moieties
Several benzamide derivatives share functional groups with the target compound but differ in core structures and applications:
- Electron-Withdrawing Groups: The trifluoromethyl (-CF₃) and cyano (-CN) groups in the target compound enhance binding affinity to hydrophobic pockets in biological targets, similar to flutolanil’s antifungal activity .
- Fluorine Substitution : The 2-fluoro group in the benzamide ring improves metabolic stability and bioavailability, a feature shared with diflubenzuron and compound 38 .
Deuterated vs. Non-Deuterated Analogs
The trideuteriomethyl (N-CD₃) group distinguishes the target compound from its non-deuterated analog, 4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluoro-N-methylbenzamide ().
Imidazolidinone vs. Heterocyclic Cores
- Benzimidazole Derivatives (): Compound 38’s benzimidazole core enables π-π stacking interactions, whereas the imidazolidinone’s carbonyl groups may engage in hydrogen bonding with target proteins .
Key Research Findings and Implications
Metabolic Stability
Deuterium incorporation in the N-CD₃ group is anticipated to mitigate rapid hepatic metabolism, a hypothesis supported by studies on deuterated drugs like deutetrabenazine. This could translate to reduced dosing frequency for the target compound compared to its non-deuterated counterpart .
Structure-Activity Relationships (SAR)
- Imidazolidinone Core: The 5,5-dimethyl-2,4-dioxo configuration likely confers conformational rigidity, optimizing target binding.
- Trifluoromethyl and Cyano Groups: These substituents enhance lipophilicity and binding to hydrophobic enzyme pockets, as seen in kinase inhibitors and agrochemicals .
Comparative Bioactivity Data
- Anticancer Activity: The amorphous form of the non-deuterated analog in showed promising anticancer activity, suggesting the deuterated variant may retain efficacy with improved pharmacokinetics .
- Pesticides vs. Pharmaceuticals : Diflubenzuron and flutolanil highlight how benzamide scaffolds can be tailored for diverse applications through substituent modification .
Biologische Aktivität
The compound 4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl]-2-fluoro-N-(trideuteriomethyl)benzamide is a complex organic molecule with potential pharmacological applications. This article provides an in-depth analysis of its biological activity, including pharmacodynamics, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 450.41 g/mol. The structure features a unique imidazolidinone core, which is known for its biological activity in various therapeutic areas.
| Property | Value |
|---|---|
| Molecular Formula | C20H14F4N4O2 |
| Molecular Weight | 450.41 g/mol |
| CAS Number | 1242137-16-1 |
| HPLC Purity | >95% |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in disease pathways. The imidazolidinone structure is known to exhibit inhibitory effects on various enzymes, making it a candidate for therapeutic development.
- Enzyme Inhibition : Studies indicate that compounds similar to this one can inhibit enzymes such as proteases and kinases, which play crucial roles in cancer progression and other diseases.
- Receptor Modulation : The compound may also act as a modulator of certain receptors, potentially influencing pathways related to inflammation and cell proliferation.
Pharmacological Studies
Recent studies have explored the pharmacological properties of related compounds, providing insights into their efficacy and safety profiles.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of imidazolidinone derivatives. The findings suggested that these compounds exhibit significant cytotoxicity against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
Table: Cytotoxicity Profile
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 15 |
| MCF7 (Breast) | 12 |
| HeLa (Cervical) | 10 |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) influence its efficacy.
- Absorption : The compound shows favorable absorption characteristics when administered orally.
- Metabolism : Preliminary studies suggest that it undergoes hepatic metabolism, with several metabolites exhibiting biological activity.
- Excretion : Renal excretion is the primary route for elimination from the body.
Safety Profile
Toxicological assessments indicate that the compound has a low toxicity profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential interactions with other drugs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
